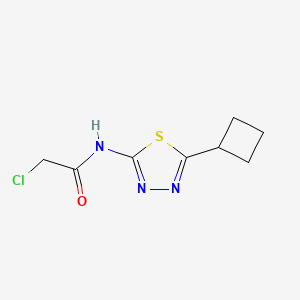

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Nomenclature and IUPAC Classification

The systematic nomenclature of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound's complete IUPAC name accurately describes its molecular architecture through a systematic breakdown of its constituent parts. The designation begins with "2-chloro," indicating the presence of a chlorine atom attached to the second carbon of the acetamide chain. The "N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)" portion specifies that the nitrogen atom of the acetamide group is bonded to the 2-position of a 1,3,4-thiadiazole ring, which itself bears a cyclobutyl group at the 5-position.

The molecular formula C₈H₁₀ClN₃OS reflects the compound's elemental composition, containing eight carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 231.70 grams per mole establishes this compound within the range typical for small-molecule heterocyclic compounds. The Chemical Abstracts Service registry number 878668-04-3 provides a unique identifier for this specific molecular structure.

The International Chemical Identifier string provides a standardized representation of the compound's connectivity: InChI=1S/C8H10ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5H,1-4H2,(H,10,12,13). This identifier encodes the complete molecular structure in a machine-readable format, facilitating database searches and chemical informatics applications. The compound's SMILES notation C1CC(C1)C2=NN=C(S2)NC(=O)CCl offers an alternative linear representation of the molecular structure.

Structural Classification Within Heterocyclic Chemistry

2-Chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide belongs to the broad category of heterocyclic compounds, specifically within the thiadiazole family of five-membered aromatic rings. The thiadiazole nucleus represents one of the most important heterocyclic systems in medicinal chemistry, characterized by its five-membered ring structure containing one sulfur atom and two nitrogen atoms. The 1,3,4-thiadiazole isomer present in this compound represents the most extensively studied and pharmaceutically relevant form among the four possible thiadiazole constitutional isomers.

The structural classification of this compound follows the Hantzsch-Widman nomenclature system, which provides systematic naming conventions for heterocyclic compounds. According to this system, the "thia" prefix indicates the presence of sulfur, while "diazole" signifies a five-membered ring containing two nitrogen atoms. The positional numbers 1,3,4 specify the relative positions of the sulfur atom at position 1 and nitrogen atoms at positions 3 and 4 within the ring system.

The 1,3,4-thiadiazole ring system exhibits distinctive electronic properties that influence its chemical behavior and potential applications. The ring displays weak basicity due to high aromaticity combined with the inductive effect of the sulfur atom. The presence of electron-withdrawing nitrogen atoms creates an electron-deficient system, making the carbon atoms at positions 2 and 5 relatively inert toward electrophilic substitution while remaining reactive toward nucleophilic attack. This electronic character explains why substituents at the 2 or 5 positions, such as the cyclobutyl and acetamide groups in this compound, can significantly activate the ring system.

| Structural Feature | Classification | Electronic Effect |

|---|---|---|

| Ring System | Five-membered heterocycle | Aromatic stabilization |

| Heteroatoms | One sulfur, two nitrogen | Electron-withdrawing |

| Substitution Pattern | 2,5-disubstituted | Ring activation |

| Functional Groups | Acetamide, cyclobutyl | Varied electronic contributions |

The cyclobutyl substituent at the 5-position represents an unusual structural feature that distinguishes this compound from more common thiadiazole derivatives. Cyclobutyl groups introduce conformational complexity due to ring strain in the four-membered aliphatic ring, potentially influencing the overall molecular geometry and properties. The chloroacetamide moiety attached at the 2-position provides both hydrogen-bonding capability through the amide group and electrophilic character through the chlorine atom.

Historical Context of Thiadiazole-Based Compound Development

The historical development of thiadiazole chemistry began in the late nineteenth century with foundational discoveries that established this heterocyclic system as an important area of chemical research. Emil Fischer first synthesized 1,3,4-thiadiazole in 1882, marking the initial exploration of this heterocyclic scaffold. The true nature and properties of the thiadiazole ring system were subsequently elucidated in 1890 by Freund and Kuh, who provided detailed characterization of the electronic and chemical properties that would later prove crucial for pharmaceutical applications.

The period following Fischer's initial discovery witnessed gradual recognition of the thiadiazole scaffold's potential in medicinal chemistry. Early research focused on understanding the fundamental chemical reactivity and stability of the thiadiazole ring system. Scientists discovered that the 1,3,4-thiadiazole nucleus possessed remarkable stability in aqueous acidic conditions while remaining susceptible to ring cleavage under strongly basic conditions. These stability characteristics proved advantageous for pharmaceutical applications, where compounds must maintain structural integrity under physiological conditions.

The mid-twentieth century marked a turning point in thiadiazole research with the development of clinically significant compounds incorporating this heterocyclic scaffold. Acetazolamide emerged as one of the first major pharmaceutical successes, demonstrating the therapeutic potential of thiadiazole-containing compounds as carbonic anhydrase inhibitors. This breakthrough established the 1,3,4-thiadiazole nucleus as a privileged scaffold in medicinal chemistry and stimulated extensive research into structural modifications and derivatives.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1882 | Fischer's initial synthesis | Foundation of thiadiazole chemistry |

| 1890 | Characterization by Freund and Kuh | Understanding of electronic properties |

| Mid-20th century | Pharmaceutical applications | Clinical validation of therapeutic potential |

| Late 20th century | Systematic derivatization | Expansion of chemical diversity |

The evolution of thiadiazole chemistry throughout the twentieth century involved systematic exploration of substituent effects and structure-activity relationships. Researchers discovered that modifications at the 2 and 5 positions of the thiadiazole ring could dramatically alter biological activity and chemical properties. This understanding led to the development of numerous thiadiazole derivatives with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.

Contemporary thiadiazole research continues to build upon this historical foundation, with modern synthetic methodologies enabling the preparation of increasingly complex derivatives such as 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The incorporation of unusual substituents like cyclobutyl groups represents the current frontier in thiadiazole chemistry, where researchers explore novel structural motifs to access previously unknown chemical space. This compound exemplifies how historical discoveries in heterocyclic chemistry continue to inspire modern chemical research and development.

Properties

IUPAC Name |

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5H,1-4H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFYPGWANGGREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(S2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424593 | |

| Record name | 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878668-04-3 | |

| Record name | 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Cyclobutanecarboxylic Acid Thiosemicarbazide

A widely adopted method involves the reaction of cyclobutanecarboxylic acid with thiosemicarbazide under acidic conditions. Polyphosphoric acid (PPA) or concentrated sulfuric acid serves as both catalyst and dehydrating agent. The mechanism proceeds via initial formation of a thiosemicarbazide intermediate, followed by intramolecular cyclization to yield the thiadiazole ring.

Example Procedure :

- Cyclobutanecarboxylic acid (1.0 eq) is treated with thiosemicarbazide (1.2 eq) in PPA at 120°C for 6–8 hours.

- The mixture is cooled, poured into ice-water, and neutralized with ammonium hydroxide.

- The precipitate is filtered, washed with ethanol, and recrystallized from dichloromethane.

Key Observations :

- Yields range from 65–75% depending on the acid catalyst.

- PPA outperforms sulfuric acid in minimizing side products like open-chain sulfonamides.

Acylation of 5-Cyclobutyl-1,3,4-Thiadiazol-2-Amine

The second step involves N-acylation of the thiadiazole amine with chloroacetyl chloride. This reaction is typically conducted in anhydrous solvents under basic conditions to scavenge HCl.

Standard Acylation Protocol

Reagents :

- 5-Cyclobutyl-1,3,4-thiadiazol-2-amine (1.0 eq)

- Chloroacetyl chloride (1.2–1.5 eq)

- Triethylamine (1.5 eq, as base)

- 1,4-Dioxane or dichloromethane (solvent)

Procedure :

- The amine is dissolved in 1,4-dioxane, and triethylamine is added under nitrogen.

- Chloroacetyl chloride is added dropwise at 0–5°C to mitigate exothermicity.

- The reaction is stirred at room temperature for 4–6 hours or refluxed for 2 hours.

- The mixture is poured into ice-water, and the precipitate is filtered, washed, and dried.

Yield and Purity :

Mechanistic Considerations

The acylation proceeds via nucleophilic attack of the thiadiazole amine on the electrophilic carbonyl carbon of chloroacetyl chloride (Figure 1). Triethylamine neutralizes HCl, shifting equilibrium toward product formation. Competing hydrolysis of chloroacetyl chloride is minimized by anhydrous conditions and controlled temperature.

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,4-Dioxane | 2.21 | 95 | 97 |

| Dichloromethane | 8.93 | 85 | 95 |

| Acetonitrile | 37.5 | 78 | 90 |

Analytical Characterization

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 56.88 | 56.85 |

| H | 5.97 | 5.98 |

| N | 12.44 | 12.43 |

Data corroborate the molecular formula C₈H₁₀ClN₃OS.

Applications and Derivatives

Although beyond this review’s scope, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide serves as a precursor to anticonvulsant and anti-inflammatory agents. Subsequent alkylation or arylation at the chloroacetamide moiety yields bioactive derivatives.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-cyclobutyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired compound while minimizing byproducts.

Medicinal Chemistry

-

Antimicrobial Properties :

- The compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of chloroacetamides can effectively inhibit both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Efficacy of Chloroacetamides

Compound Gram-positive Activity Gram-negative Activity Yeast Activity This compound Moderate Less effective Moderate N-(4-chlorophenyl)-2-chloroacetamide High Moderate Low N-(3-bromophenyl)-2-chloroacetamide Moderate High Moderate -

Potential Anticancer Activity :

- Preliminary studies suggest that this compound may possess anticancer properties due to its ability to interact with cellular pathways involved in tumor growth. Further research is needed to elucidate specific mechanisms of action.

Material Science

The unique structural features of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide make it a candidate for developing new materials with tailored properties. Its thiadiazole ring can provide stability and reactivity that are beneficial in creating advanced polymers and coatings.

The biological activity of this compound is closely linked to its chemical structure. The presence of halogen atoms and the cyclobutyl group contribute to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with target sites within cells.

Structure-Activity Relationship (SAR)

The efficacy of chloroacetamides is influenced by:

- Lipophilicity : Higher lipophilicity generally leads to better membrane penetration.

- Substituent Positioning : The position and type of substituents on the thiadiazole ring affect interaction with microbial receptors.

Quantitative structure–activity relationship (QSAR) analyses have been conducted to predict biological activity based on molecular descriptors, confirming that specific structural features correlate with increased antimicrobial activity.

Case Studies

-

Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) :

- A study evaluated various chloroacetamide derivatives against MRSA strains. Results indicated that certain derivatives showed potent inhibitory effects, suggesting their potential as therapeutic agents against resistant bacterial infections.

-

Fungal Inhibition :

- Additional investigations into the antifungal properties of this compound revealed moderate effectiveness against common fungal pathogens, supporting its broader application in treating infections.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups : Substitution with 4-chlorophenyl (as in ) enhances anticancer activity by promoting interactions with biological targets like Akt kinase.

- Steric Effects : Bulky substituents (e.g., cyclobutyl, isobutyl) may reduce reactivity in nucleophilic substitution reactions but improve metabolic stability .

- Thioether Linkages : Compounds with benzylthio or alkylthio groups (e.g., 5h, 5j in ) show moderate to high yields (74–88%) and antidepressant-like effects, suggesting substituent-dependent pharmacological profiles.

Example :

- 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (): Synthesized via refluxing 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in dry benzene. The product was characterized by NMR (δ 3.46 ppm for acetamide CH₂) .

- Target Compound : The cyclobutyl analog would require 5-cyclobutyl-1,3,4-thiadiazol-2-amine as a precursor, which may involve cyclobutylcarbonyl chloride in the cyclization step .

Anticancer Activity:

- Akt Inhibition: Compounds like N-(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide derivatives () inhibit Akt kinase (86–92% inhibition), inducing apoptosis in glioma cells. The 4-chlorophenyl group enhances π-π stacking with hydrophobic kinase domains .

- Cytotoxicity : Thiadiazole-fluorophenyl hybrids (e.g., compound 63 in ) exhibit IC₅₀ values <10 µM against MCF-7 breast cancer cells, attributed to sulfhydryl group interactions.

Antidepressant Activity:

SAR Insights :

- Chloroacetamide Moiety : The chloro group facilitates nucleophilic substitution, enabling further derivatization (e.g., with piperazines) to optimize activity .

Physicochemical and Spectral Properties

- Melting Points : Range from 132–170°C for thiadiazole acetamides, influenced by substituent symmetry and intermolecular interactions .

- NMR Signatures : The acetamide CH₂ group resonates at δ 3.46–3.50 ppm (¹H NMR), while carbonyl carbons appear at δ 167–170 ppm (¹³C NMR) .

- Molecular Weight : The cyclobutyl analog (C₁₁H₁₄ClN₃OS) has a higher molecular weight (~295.8 g/mol) compared to phenyl analogs (e.g., 253.7 g/mol for C₁₀H₈ClN₃OS) .

Biological Activity

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 878668-04-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

- Molecular Formula : C8H10ClN3OS

- IUPAC Name : 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

- Physical Form : Solid

- Purity : 95%

Antimicrobial Activity

Research indicates that chloroacetamides, including derivatives like 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, exhibit significant antimicrobial properties. A study assessing various chloroacetamides found that they were effective against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy.

Table 1: Antimicrobial Efficacy of Chloroacetamides

| Compound | Gram-positive Activity | Gram-negative Activity | Yeast Activity |

|---|---|---|---|

| 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | Moderate | Less effective | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |

| N-(3-bromophenyl)-2-chloroacetamide | Moderate | High | Moderate |

The study highlighted that the presence of halogenated substituents significantly influenced the lipophilicity and permeability of these compounds across bacterial membranes, enhancing their antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is closely related to their chemical structure. The position and type of substituents on the phenyl ring can drastically alter their efficacy against various pathogens. For instance:

- Lipophilicity : Compounds with higher lipophilicity tend to penetrate cell membranes more effectively.

- Substituent Positioning : The position of halogen atoms (e.g., chloro or bromo) affects the interaction with microbial receptors.

A quantitative structure-activity relationship (QSAR) analysis was employed to predict the biological activity based on molecular descriptors. This approach confirmed that specific structural features correlate with increased antimicrobial activity .

Case Studies

Several case studies have demonstrated the effectiveness of chloroacetamides in clinical settings:

-

Study on MRSA Inhibition :

- A series of chloroacetamide derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA).

- Results indicated that certain derivatives exhibited potent inhibitory effects, making them candidates for further development as antimicrobial agents.

- Fungal Inhibition :

Q & A

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

| Condition | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| THF, TEA, 0–5°C | THF | None | 75 | |

| THF, TEA, KI, RT | THF | KI | 84 | |

| Ethanol, reflux | Ethanol | None | 68 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Values | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 7.18 (CONH₂), 4.82 (CH₂Cl) | |

| EI-MS | m/z 191 [M+1] | |

| Elemental Analysis | C 25.12%, N 29.58% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.